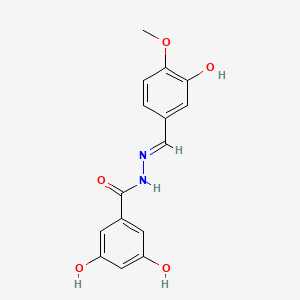![molecular formula C16H23N3O3S B5516763 ethyl 4-{[(4-ethoxyphenyl)amino]carbonothioyl}piperazine-1-carboxylate](/img/structure/B5516763.png)
ethyl 4-{[(4-ethoxyphenyl)amino]carbonothioyl}piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related piperazine derivatives involves various chemical reactions that allow for the modification and functionalization of the piperazine backbone. A common method includes reactions with secondary amines or specific reactants to yield N,N′-disubstituted piperazine derivatives, demonstrating the versatility of piperazine compounds in chemical synthesis (Vasileva et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives has been conducted through various techniques, including X-ray diffraction studies. These analyses reveal the geometric configurations, conformations, and intermolecular interactions critical for understanding the compound's behavior in different environments. For instance, studies on tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its derivatives provide insight into their linear or L-shaped configurations and the types of intermolecular interactions they participate in (Kulkarni et al., 2016).
Chemical Reactions and Properties
Piperazine compounds undergo various chemical reactions that highlight their reactivity and potential for creating more complex molecules. For example, their ability to react with different amines, isocyanates, and other reagents showcases the broad range of chemical transformations they can undergo, leading to the formation of diverse derivatives with unique properties (Vasileva et al., 2018).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting points, and crystal structures, are crucial for their application in various fields. These properties are often studied through methods like differential scanning calorimetry and single-crystal X-ray diffraction, providing valuable information for the compound's handling and application in different contexts (Kulkarni et al., 2016).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, such as reactivity with various reagents, stability under different conditions, and their ability to participate in specific chemical reactions, are essential for their utility in synthetic chemistry and pharmacology. These properties are determined by the compound's functional groups and structural configuration, influencing its behavior in chemical reactions and its interaction with biological systems (Vasileva et al., 2018).
Wissenschaftliche Forschungsanwendungen
Chemistry and Synthesis
Ethyl 4-{[(4-ethoxyphenyl)amino]carbonothioyl}piperazine-1-carboxylate and related compounds have been studied for their chemical properties and synthesis methods. For example, the decyclization of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates by the action of secondary amines leads to the formation of N,N′-disubstituted piperazine derivatives, showcasing the compound's reactivity and potential for creating diverse molecular structures (Vasileva et al., 2018).
Antimicrobial Activities
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which share a core structure with this compound, have been investigated for their biological activities. Derivatives of these compounds have shown good to moderate antimicrobial activity against various test microorganisms, indicating potential applications in developing new antimicrobial agents (Başoğlu et al., 2013).
Molecular Interactions and Biological Activities
The study of compounds structurally related to this compound can also provide insights into their interactions with biological systems. For instance, some piperazine derivatives have been synthesized and evaluated for their anticonvulsant activity, demonstrating the ability of these compounds to interact with central nervous system targets and modulate physiological responses (Pandey et al., 1980).
Novel Synthesis Methods
Innovative synthesis methods for creating derivatives of this compound and related compounds have been explored. Techniques such as microwave-assisted synthesis and one-pot three-component synthesis have been applied to generate new molecules, highlighting the versatility and adaptability of these chemical frameworks in drug discovery and development processes (Mermer et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 4-[(4-ethoxyphenyl)carbamothioyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-3-21-14-7-5-13(6-8-14)17-15(23)18-9-11-19(12-10-18)16(20)22-4-2/h5-8H,3-4,9-12H2,1-2H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKDEZLVYJGKBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5516681.png)
![N-{[(2S,4S)-4-fluoro-1-(1H-indazol-3-ylcarbonyl)pyrrolidin-2-yl]methyl}piperidine-1-carboxamide](/img/structure/B5516692.png)

![4-[(3-phenoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516705.png)

![N-[2-(aminocarbonyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5516728.png)
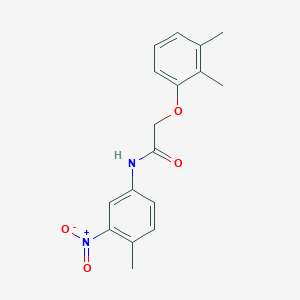
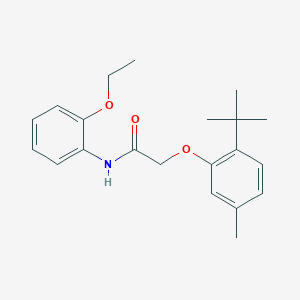
![4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5516741.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5516756.png)
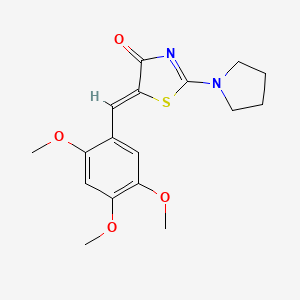
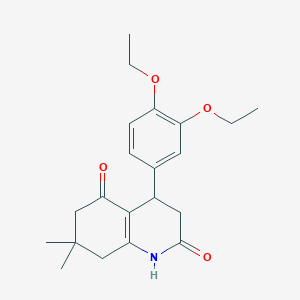
![5-[(cyclopropylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5516768.png)
